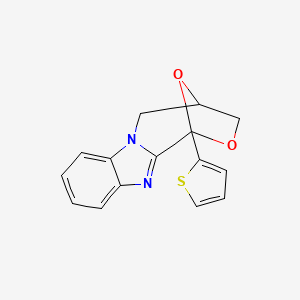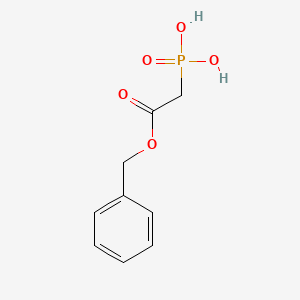
Acetic acid, phosphono-, 1-(phenylmethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, phosphono-, 1-(phenylmethyl) ester is a chemical compound with a unique structure that combines the properties of acetic acid, phosphonic acid, and a phenylmethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phosphono-, 1-(phenylmethyl) ester typically involves the esterification of acetic acid with a phosphonic acid derivative and a phenylmethyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid, phosphono-, 1-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Acetic acid, phosphono-, 1-(phenylmethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism by which acetic acid, phosphono-, 1-(phenylmethyl) ester exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and phosphonic acid derivatives, which can then participate in various biochemical reactions. The phenylmethyl group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target molecules.
類似化合物との比較
Similar Compounds
Acetic acid, phenylmethyl ester: Shares the ester group but lacks the phosphonic acid moiety.
Phosphonoacetic acid: Contains the phosphonic acid group but lacks the ester and phenylmethyl groups.
Benzyl acetate: Similar ester structure but without the phosphonic acid group.
Uniqueness
Acetic acid, phosphono-, 1-(phenylmethyl) ester is unique due to the combination of acetic acid, phosphonic acid, and phenylmethyl ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
77530-34-8 |
|---|---|
分子式 |
C9H11O5P |
分子量 |
230.15 g/mol |
IUPAC名 |
(2-oxo-2-phenylmethoxyethyl)phosphonic acid |
InChI |
InChI=1S/C9H11O5P/c10-9(7-15(11,12)13)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
InChIキー |
UOUMHOPNKUNGAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
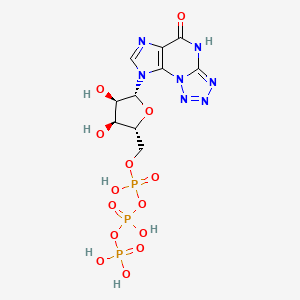
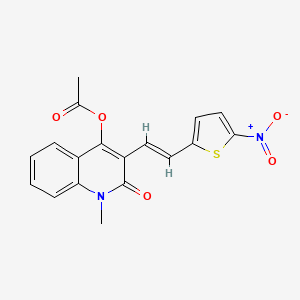
![3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B14454213.png)

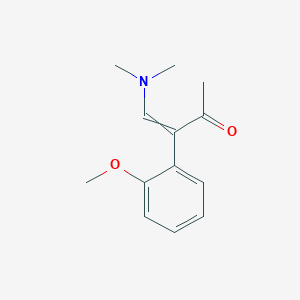
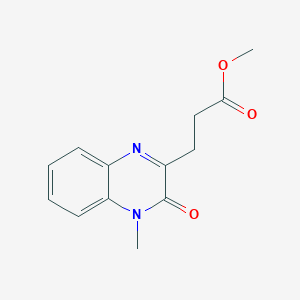
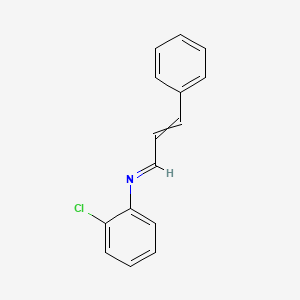
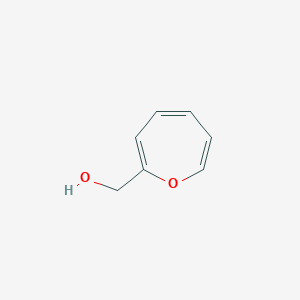
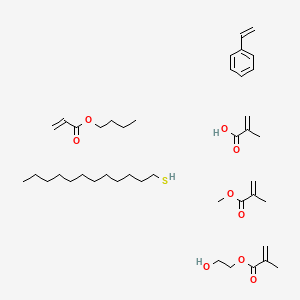
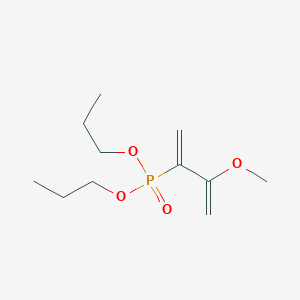
![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
